molecular formula C15H19F3O3 B8712653 4-(Heptyloxy)-3-(trifluoromethyl)benzoic acid

4-(Heptyloxy)-3-(trifluoromethyl)benzoic acid

Cat. No. B8712653
M. Wt: 304.30 g/mol
InChI Key: IZMPNELNEHHIQC-UHFFFAOYSA-N
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Patent
US08809304B2

Procedure details

To a suspension of potassium t-butoxide (20.7 g) in N,N-dimethylformamide (120 ml) was added n-heptanol (15.6 ml), and the mixture was stirred at room temperature for 30 min. A solution of 4-fluoro-3-trifluoromethylbenzoic acid (16.7 g) in N,N-dimethylformamide (60 ml) was added dropwise to the reaction mixture at 0° C., and the mixture was stirred at 70° C. for 1 hr. The reaction mixture was ice-cooled, water (320 ml) was added, and 6M-hydrochloric acid (40 ml) was added at room temperature. The mixture was stirred at room temperature for 30 min and precipitated crystals were collected by filtration. The crystals were dissolved in ethanol (60 ml) at 70° C., water (96 ml) was added dropwise at the same temperature and the mixture was stirred for 30 min. The mixture was allowed to cool to room temperature, and stirred for 30 min under ice-cooling. The precipitated crystals were collected by filtration to give the object product (24.1 g) as pale-brown crystals.
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step Two
Quantity
16.7 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
320 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[CH2:7]([OH:14])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].F[C:16]1[CH:24]=[CH:23][C:19]([C:20]([OH:22])=[O:21])=[CH:18][C:17]=1[C:25]([F:28])([F:27])[F:26].Cl>CN(C)C=O.O>[CH2:7]([O:14][C:16]1[CH:24]=[CH:23][C:19]([C:20]([OH:22])=[O:21])=[CH:18][C:17]=1[C:25]([F:26])([F:28])[F:27])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
20.7 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
15.6 mL
Type
reactant
Smiles
C(CCCCCC)O
Step Three
Name
Quantity
16.7 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
320 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 70° C. for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The crystals were dissolved in ethanol (60 ml) at 70° C.
ADDITION
Type
ADDITION
Details
water (96 ml) was added dropwise at the same temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
stirred for 30 min under ice-
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCCCCC)OC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 24.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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